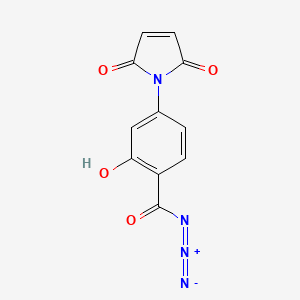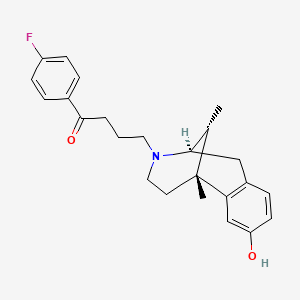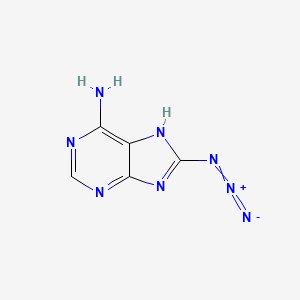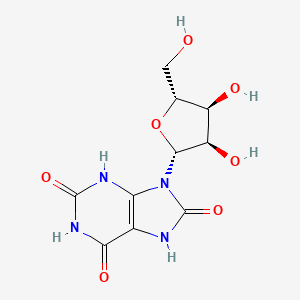![molecular formula C22H14N4O7S2-2 B1229994 2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)
2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biebrich scarlet(2-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of Biebrich scarlet. It is a conjugate base of a Biebrich scarlet (acid form).
Applications De Recherche Scientifique
Synthesis and Characterization
A study by El-Gaby et al. (2018) focused on the synthesis of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides and their subsequent transformation into novel compounds, demonstrating the chemical versatility of related compounds (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).
Spectral Properties
Research by Iyun et al. (2020) explored the absorption spectra of dyes derived from similar compounds, providing insights into the photophysical properties and potential applications in dyeing and fabric treatment (Iyun, Egbe, & Kantiok, 2020).
Biological Applications
A 2020 study by Sahoo et al. focused on the biological evaluation of sulfamethoxazole derivatives, showcasing the potential of related azo compounds in biomedical applications (Sahoo, Kshiroda, Sarangi, Rout, & Paidesetty, 2020).
Antimicrobial and Anthelmintic Activities
Badgujar et al. (2017) synthesized a new azo dye ligand and its metal complexes, assessing their antimicrobial and anthelmintic potentials, demonstrating the compound's relevance in healthcare and pharmaceutical research (Badgujar, More, & Meshram, 2017).
Optical and Electronic Applications
Shahab et al. (2016) conducted a study on the molecular structure and UV-Vis spectral analysis of new azo dyes, highlighting the use of such compounds in optoelectronics and materials science (Shahab, Hajikolaee, Filippovich, Darroudi, Loiko, Kumar, & Borzehandani, 2016).
Fluorescence and Biological Activity Studies
Hasan (2017) synthesized a Schiff base ligand type ONO and its metal complexes, exploring their fluorescence and biological activities, indicating potential in sensing and bio-imaging applications (Hasan, 2017).
Acid-Base Indicator Properties
Kofie et al. (2016) evaluated the indicator properties of a synthesized azo compound, suggesting its utility as a chemical sensor or analytical reagent (Kofie, Amengor, & Orman, 2016).
Propriétés
Nom du produit |
2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate |
|---|---|
Formule moléculaire |
C22H14N4O7S2-2 |
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O7S2/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30/h1-13,27H,(H,28,29,30)(H,31,32,33)/p-2 |
Clé InChI |
BYABGQJPCPYPSZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)

![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)




![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)



